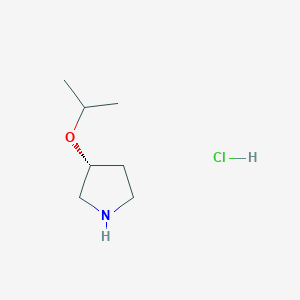

(R)-3-Isopropoxypyrrolidine hydrochloride

Description

Significance of Enantiomerically Pure Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and medicine. A vast number of pharmaceuticals and biologically active compounds feature heterocyclic rings as their core structure. When these rings contain one or more stereocenters, the resulting stereoisomers, known as enantiomers and diastereomers, can exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects.

Therefore, the ability to synthesize enantiomerically pure heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and organic synthesis. Access to these single-enantiomer building blocks is essential for constructing complex molecules with desired therapeutic profiles and minimizing the potential for off-target effects. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a multitude of natural products and synthetic drugs, making its chiral derivatives highly sought after.

Overview of Chiral Pyrrolidine Derivatives as Synthetic Intermediates and Catalytic Components

Chiral pyrrolidine derivatives have established themselves as versatile tools in the arsenal (B13267) of synthetic organic chemists, primarily serving two major roles:

Synthetic Intermediates: Enantiomerically pure pyrrolidines are invaluable chiral building blocks. They provide a pre-defined stereochemical framework upon which further chemical transformations can be performed to construct more complex target molecules. Their incorporation into a synthetic route allows for the controlled introduction of chirality, a crucial step in the total synthesis of numerous pharmaceuticals.

Catalytic Components: Beyond their role as structural components, chiral pyrrolidines are at the heart of asymmetric catalysis. They can act as chiral ligands for metal-based catalysts or, more directly, as organocatalysts. In these roles, a small, substoichiometric amount of the chiral pyrrolidine derivative can induce the formation of a large quantity of a chiral product from achiral starting materials, a process that is both efficient and atom-economical. The development of proline and its derivatives as organocatalysts revolutionized the field of asymmetric synthesis. mdpi.com

The utility of these derivatives is showcased in a variety of chemical transformations, including but not limited to, aldol (B89426) reactions, Michael additions, and cycloadditions.

Rationale for Research Focus on (R)-3-Isopropoxypyrrolidine Hydrochloride

Within the broad family of chiral pyrrolidines, this compound has garnered specific interest as a valuable building block. The rationale for this focus can be attributed to the unique combination of structural features it possesses:

Defined Stereochemistry: The (R)-configuration at the 3-position provides a specific and fixed stereochemical element that can be exploited in asymmetric synthesis.

The Isopropoxy Group: The presence of the isopropoxy substituent at the 3-position introduces several key characteristics. This alkoxy group can influence the steric environment around the pyrrolidine ring, which is crucial for directing the stereochemical outcome of reactions when the molecule is used as a catalyst or a chiral auxiliary. Furthermore, the oxygen atom can act as a hydrogen bond acceptor or a coordinating site for metal catalysts, thereby modulating the reactivity and selectivity of the synthetic transformations. The bulky isopropyl group, compared to smaller alkoxy groups, can offer enhanced steric shielding, which can be advantageous in certain asymmetric reactions.

The Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a more practical and reliable reagent for laboratory and industrial applications. chemimpex.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(3R)-3-propan-2-yloxypyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |

InChI Key |

JOGXKGOBZMKISK-OGFXRTJISA-N |

Isomeric SMILES |

CC(C)O[C@@H]1CCNC1.Cl |

Canonical SMILES |

CC(C)OC1CCNC1.Cl |

Origin of Product |

United States |

Computational and Mechanistic Investigations of R 3 Isopropoxypyrrolidine Hydrochloride

Theoretical Studies on Pyrrolidine (B122466) Ring Conformation and Chirality

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" (with four atoms co-planar and the fifth out of the plane) or "twist" (with no three atoms co-planar) forms. The specific puckering mode and the energetic barrier between different conformers are highly sensitive to the nature and position of substituents on the ring.

For 3-substituted pyrrolidines, such as (R)-3-Isopropoxypyrrolidine, the substituent at the C3 position plays a crucial role in dictating the preferred ring pucker. The isopropoxy group, with its steric bulk and electronic properties, influences the torsional angles within the ring to minimize steric strain and unfavorable electronic interactions. Theoretical studies on substituted prolines, which share the pyrrolidine core, have shown that substituents can significantly alter the conformational landscape. For instance, the introduction of a substituent can favor either a Cγ-endo (where the Cγ atom is displaced on the same side as the carboxyl group in proline) or Cγ-exo pucker.

In the case of (R)-3-Isopropoxypyrrolidine, the chirality at the C3 position is a key determinant of its three-dimensional structure. The (R)-configuration dictates a specific spatial orientation of the isopropoxy group relative to the rest of the ring. Computational models, often employing molecular mechanics or quantum mechanical methods, can predict the most stable conformations by calculating the potential energy surface of the molecule. These studies typically reveal that the isopropoxy group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the hydrogen atoms on the adjacent carbons of the ring.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for a detailed mapping of the reaction pathway and provides insights into the factors that control reaction rates and selectivity. For reactions involving (R)-3-Isopropoxypyrrolidine hydrochloride, DFT calculations can be employed to understand how this chiral building block influences the course of a chemical transformation.

For example, in a hypothetical nucleophilic substitution reaction at a center external to the pyrrolidine ring, the conformation of the (R)-3-Isopropoxypyrrolidine moiety could influence the approach of the nucleophile, leading to stereoselectivity. DFT calculations could model the transition states for the formation of different stereoisomeric products, and the calculated energy barriers would predict the major product.

DFT studies on related systems, such as substituted pyrrolidinones, have been used to investigate tautomerism and reaction mechanisms. beilstein-journals.org These studies often involve calculating thermodynamic parameters for different reaction pathways to determine the most favorable route. beilstein-journals.org For instance, the transformation of one tautomer to another can be modeled, and the potential energy barrier for this conversion can be calculated. beilstein-journals.org

A hypothetical DFT analysis of a reaction involving (R)-3-Isopropoxypyrrolidine could involve the following steps:

Optimization of the geometries of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

Calculation of the intrinsic reaction coordinate (IRC) to ensure that a transition state connects the correct reactants and products.

The following interactive table presents hypothetical relative energies for two competing reaction pathways, A and B, calculated using a common DFT functional like B3LYP.

| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +15.2 | +18.5 |

| Intermediate | -5.7 | -3.1 |

| Transition State 2 | +12.8 | +20.1 |

| Product | -10.3 | -8.9 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Mechanistic Insights into Stereoselective Transformations Involving the Compound

The chiral nature of this compound makes it a valuable component in stereoselective synthesis. It can be used as a chiral auxiliary, a chiral ligand for a metal catalyst, or a chiral organocatalyst. The isopropoxy group and the stereocenter at C3 can create a chiral environment that directs the stereochemical outcome of a reaction.

Mechanistic studies of stereoselective transformations often rely on a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational modeling. For reactions where (R)-3-Isopropoxypyrrolidine or a derivative is used as a catalyst, understanding the structure of the catalyst-substrate complex and the transition state of the stereodetermining step is crucial.

For instance, in an asymmetric Michael addition catalyzed by a derivative of (R)-3-Isopropoxypyrrolidine, the catalyst would first react with one of the substrates to form a chiral enamine or iminium ion intermediate. The stereoselectivity of the subsequent C-C bond formation would be determined by the facial selectivity of the attack of the second substrate on this chiral intermediate. Computational studies can model the different modes of approach and identify the transition state with the lowest energy, which corresponds to the major product enantiomer.

The conformational preferences of the pyrrolidine ring, as discussed in section 3.1, are critical in these mechanistic models. The specific pucker of the ring in the transition state can influence the orientation of the substituents and, consequently, the stereochemical outcome. DFT calculations are instrumental in elucidating these subtle conformational effects within the transition state assembly.

The following interactive table outlines key mechanistic features and the role of the chiral pyrrolidine in a hypothetical stereoselective reaction.

| Mechanistic Feature | Role of (R)-3-Isopropoxypyrrolidine Moiety |

| Chiral Environment | The (R)-stereocenter and the isopropoxy group create a defined three-dimensional space. |

| Transition State Stabilization | Non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the catalyst and substrates stabilize one transition state over others. |

| Stereodifferentiation | The energy difference between the diastereomeric transition states leads to the preferential formation of one enantiomer of the product. |

| Catalyst Turnover | The facility of product release and catalyst regeneration is influenced by the overall energetics of the catalytic cycle. |

Note: This table provides a generalized mechanistic framework.

Applications of R 3 Isopropoxypyrrolidine Hydrochloride in Chiral Organic Synthesis

Function as a Key Chiral Building Block

The inherent chirality and functional handles of (R)-3-Isopropoxypyrrolidine hydrochloride make it a valuable chiral building block. buchler-gmbh.comnih.gov The term "chiral building block" refers to an enantiomerically pure compound that can be incorporated into a larger molecule without loss of its stereochemical integrity, thereby imparting chirality to the final product. buchler-gmbh.comnih.gov The pyrrolidine (B122466) ring system is a common motif in many biologically active molecules, and the ability to introduce a substituted version of this ring with a defined stereocenter is of significant synthetic interest. researchgate.netnih.gov

Construction of Complex Polycyclic Architectures

While specific examples detailing the use of this compound in the construction of complex polycyclic architectures are not extensively documented in publicly available research, the general utility of chiral pyrrolidines in such syntheses is well-established. Polycyclic frameworks are central to many natural products and complex pharmaceuticals. The synthesis of such structures often relies on strategic annulation and cycloaddition reactions where the stereochemical course is directed by a chiral component. Chiral building blocks derived from pyrrolidines can serve as the foundation upon which complex ring systems are built, with the stereocenter on the pyrrolidine ring influencing the stereochemical outcome of subsequent ring-forming reactions. The development of efficient methods for preparing enantiopure polycyclic ethers, for instance, often relies on chiral building blocks derived from other cyclic systems. rsc.org

Synthesis of Chiral Scaffolds for Diverse Chemical Applications

This compound is utilized in the synthesis of chiral scaffolds, which are core molecular frameworks that can be further elaborated to create libraries of diverse compounds for applications in drug discovery and materials science. The pyrrolidine moiety itself is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. The synthesis of complex chiral scaffolds, such as spiro[pyrrolidine-2,3'-oxindoles] and γ-lactams, often employs chiral catalysts or building blocks to control the stereochemistry. nih.govnih.gov For example, an efficient synthetic route to chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, showcasing the importance of the pyrrolidine-based scaffold in medicinal chemistry. nih.gov The isopropoxy group at the 3-position of the pyrrolidine ring in this compound can influence the conformational preferences of the ring and direct the approach of reagents in subsequent transformations, thereby enabling the synthesis of specific stereoisomers of more complex chiral scaffolds.

Precursor in Asymmetric Total Synthesis of Targeted Compounds

Asymmetric total synthesis, the complete chemical synthesis of a complex organic molecule from simple precursors in an enantiomerically pure form, often relies on the strategic use of chiral building blocks. nih.govmdpi.com While specific total syntheses employing this compound as a key precursor are not widely reported, the principle of using such chiral synthons is a cornerstone of modern synthetic strategy. The incorporation of a pre-existing stereocenter from a chiral building block can significantly simplify a synthetic route by reducing the number of stereoselective reactions required. Given the prevalence of the 3-hydroxypyrrolidine motif in natural products, the protected isopropoxy derivative serves as a valuable precursor, with the isopropoxy group acting as a stable protecting group for the hydroxyl functionality that can be removed or modified at a later stage in the synthesis.

Stereoselective Introduction of Chiral Centers into Molecular Frameworks

This compound can be employed to stereoselectively introduce new chiral centers into a molecular framework. This can be achieved through various chemical transformations where the existing stereocenter on the pyrrolidine ring directs the stereochemical outcome of the reaction. Such reactions are fundamental in organic synthesis for building molecules with multiple stereocenters. For instance, the nitrogen atom of the pyrrolidine can be used to direct metal catalysts in asymmetric transformations, or the chiral backbone can influence the facial selectivity of reactions on appended functional groups. The development of stereoselective synthesis methods for pyrrolidine-containing drugs is an active area of research, with a focus on creating optically pure compounds. researchgate.netnih.gov The predictable stereochemical influence of the (R)-3-isopropoxy group makes this compound a potentially useful tool for chemists aiming to control the three-dimensional arrangement of atoms in a target molecule.

Below is a table summarizing the types of applications for chiral pyrrolidine derivatives in organic synthesis, which are relevant to the potential uses of this compound.

| Application Category | Specific Use | Relevance of Chiral Pyrrolidines |

| Chiral Building Block | Construction of Polycyclic Systems | Serves as a chiral core to direct the stereochemistry of subsequent ring formations. |

| Synthesis of Chiral Scaffolds | Provides a privileged structural motif for elaboration into diverse molecular libraries. | |

| Asymmetric Synthesis | Precursor in Total Synthesis | Introduces a defined stereocenter early in a synthetic route, simplifying the overall process. |

| Stereoselective Reactions | The existing stereocenter influences the formation of new chiral centers with high selectivity. |

R 3 Isopropoxypyrrolidine Hydrochloride in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands

A thorough investigation of scholarly databases yielded no publications detailing the design and synthesis of chiral ligands derived specifically from (R)-3-Isopropoxypyrrolidine hydrochloride. The existing literature on pyrrolidine-based chiral ligands focuses on derivatives of proline and other substituted pyrrolidines, without mentioning the isopropoxy-substituted variant as a precursor.

Pyrrolidine-Based Chiral Ligand Architectures

No studies were found that describe the architectural design of chiral ligands incorporating the (R)-3-isopropoxypyrrolidine scaffold.

Metal-Complexation Studies for Catalytic Applications

There is no available information on the complexation of metals with ligands derived from this compound for catalytic purposes.

Performance in Enantioselective Catalytic Transformations

Consequently, due to the lack of synthesized and characterized chiral ligands from this compound, there is no performance data available for this compound in any enantioselective catalytic transformations.

Asymmetric Hydrogenation Reactions

Asymmetric C-X Bond Formation

There is no documented use of ligands or catalysts based on this compound for asymmetric carbon-heteroatom (C-X) bond formation reactions.

Catalyst Development and Optimization Strategies

The development of highly effective organocatalysts from this compound is a multifaceted process that involves systematic structural modifications to fine-tune reactivity and selectivity. Researchers have explored various avenues to optimize these catalysts, primarily focusing on the introduction of additional functional groups and the modulation of the steric and electronic environment around the catalytically active site. These strategies are often guided by mechanistic hypotheses and, more recently, by computational and data-driven approaches. nih.gov

A pivotal strategy in the evolution of pyrrolidine-based catalysts is the incorporation of hydrogen-bond-donating moieties, such as ureas, thioureas, or squaramides, onto the pyrrolidine (B122466) nitrogen. This creates bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously. The isopropoxy group at the C-3 position can play a crucial role in orienting these functional groups and influencing the intricate network of noncovalent interactions within the transition state, which ultimately governs the enantioselectivity. nih.gov

Optimization of these catalysts often involves a systematic variation of their structural components. Key areas of modification include:

The nature of the appended functional group: The choice between a urea, thiourea (B124793), or squaramide can significantly impact the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds formed with the substrate.

Substitution on the aromatic rings of the hydrogen-bond donor: Altering the electronic and steric properties of the aryl groups attached to the urea, thiourea, or squaramide moiety can fine-tune the catalyst's activity and selectivity.

Modification of the pyrrolidine ring: While this article focuses on the (R)-3-isopropoxy derivative, it is part of a broader strategy where different substituents on the pyrrolidine ring are explored to achieve optimal performance for a specific reaction.

The following data-driven examples, while not exclusively featuring the isopropoxy group, illustrate the general principles of how structural modifications on aryl pyrrolidine-based hydrogen-bond donors influence catalytic outcomes. These principles are directly applicable to the optimization of catalysts derived from this compound.

Research Findings from Aryl Pyrrolidine-Based Catalyst Libraries

To understand the structure-function relationships of this catalyst class, extensive libraries of derivatized aryl pyrrolidine-based hydrogen-bond donors have been synthesized and evaluated in various asymmetric reactions. nih.gov Statistical analysis and data modeling of the results from these libraries have provided valuable insights into the key steric and electronic characteristics of both the catalysts and substrates that govern enantioselectivity. nih.gov

For instance, in episulfonium ring-opening reactions, it was observed that the performance of the catalyst is highly dependent on the nature of the hydrogen-bond donor and the substitution pattern on the aryl pyrrolidine. nih.gov

Table 1: Illustrative Performance of Aryl Pyrrolidine-Based Catalysts in Episulfonium Ring Opening

| Catalyst Type | Aryl Group | Enantiomeric Excess (e.e.) |

| Thiourea | Phenyl | Moderate |

| Squaramide | Phenyl | High |

| Thiourea | 1-Naphthyl | High |

| Squaramide | 1-Naphthyl | Very High |

This table is a conceptual representation based on general findings in the field and is intended for illustrative purposes.

The data consistently show that squaramide-based catalysts often outperform their thiourea counterparts in reactions that require strong hydrogen-bond donation. nih.gov Furthermore, the steric bulk of the aryl group on the pyrrolidine, such as replacing a phenyl with a naphthyl group, can significantly enhance enantioselectivity by creating a more defined and restrictive chiral pocket. nih.gov

In other reactions, such as the Mukaiyama aldol (B89426) addition, the activation of the electrophile could only be achieved using the more Lewis acidic squaramide-derived catalysts, often in the presence of a triflate promoter. nih.gov This highlights how the electronic properties of the catalyst can be tailored for specific types of chemical transformations.

Table 2: Catalyst Performance in a Model Mukaiyama Aldol Reaction

| Catalyst HBD | Aryl Substituent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Squaramide | 1-Naphthyl | 95 | 98 |

| Squaramide | 1-Pyrene | 92 | 97 |

| Thiourea | 1-Naphthyl | No Reaction | - |

| Urea | 1-Naphthyl | No Reaction | - |

This table is a conceptual representation based on general findings in the field and is intended for illustrative purposes.

These findings underscore the importance of a modular approach to catalyst design, where different components of the catalyst can be systematically varied to optimize performance for a given reaction. The insights gained from these broader studies on aryl pyrrolidine catalysts provide a clear roadmap for the development and optimization of catalysts specifically derived from this compound. The isopropoxy group, with its specific steric and electronic signature, offers a unique handle to further refine the catalyst's chiral environment and reactivity. Future work in this area will likely involve the synthesis of new generations of (R)-3-isopropoxypyrrolidine-based catalysts and their application in an expanding range of asymmetric transformations, further solidifying the importance of this versatile chiral building block.

Structural Modifications and Analogues of R 3 Isopropoxypyrrolidine Hydrochloride

Synthesis of Functionalized (R)-3-Isopropoxypyrrolidine Derivatives

The secondary amine within the pyrrolidine (B122466) ring of (R)-3-isopropoxypyrrolidine is a primary site for functionalization. Common synthetic transformations targeting this amine include N-alkylation, N-arylation, N-acylation, and N-sulfonylation. These reactions allow for the introduction of a wide array of substituents, each capable of modulating the physicochemical and pharmacological properties of the resulting molecule.

N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. N-arylation is often accomplished using Buchwald-Hartwig or Chan-Lam coupling reactions, which are powerful methods for forming carbon-nitrogen bonds. Amide and sulfonamide derivatives are readily prepared by reacting the pyrrolidine with acyl chlorides or sulfonyl chlorides, respectively. The choice of reaction conditions and reagents allows for the synthesis of a diverse library of N-substituted (R)-3-isopropoxypyrrolidine derivatives.

| Functionalization Type | Reagent/Reaction Type | Resulting N-Substituent | General Reaction Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Alkyl group (e.g., Benzyl) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Reductive Amination | Aldehyde or Ketone | Substituted alkyl group | Reducing agent (e.g., NaBH(OAc)₃) |

| N-Arylation | Aryl halide (e.g., Bromobenzene) | Aryl group (e.g., Phenyl) | Palladium catalyst, Ligand, Base |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Acyl group (e.g., Acetyl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Sulfonyl group (e.g., Tosyl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Impact of Structural Variations on Stereochemical Control

The stereocenter at the C3 position of the pyrrolidine ring, bearing the isopropoxy group, plays a crucial role in influencing the stereochemical outcome of subsequent reactions. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. The chiral environment created by the (R)-isopropoxy group can direct the approach of incoming reagents to other positions on the pyrrolidine ring, leading to the preferential formation of one diastereomer over another.

The size and nature of the substituent at the C3 position can significantly impact the degree of stereochemical control. For instance, a bulkier alkoxy group may exert a greater steric influence, thereby enhancing the diastereoselectivity of a reaction. The conformation of the pyrrolidine ring is also influenced by its substituents. beilstein-journals.org The presence of the isopropoxy group will favor certain ring puckering conformations, which in turn can influence the accessibility of different faces of the ring to reagents. Computational studies on substituted pyrrolidines have shown that even subtle changes in substitution can lead to significant differences in conformational energies and, consequently, reactivity and stereoselectivity. beilstein-journals.org

Development of Analogues for Scaffold Exploration

In medicinal chemistry, scaffold exploration is the process of systematically modifying a core molecular structure to investigate the structure-activity relationship (SAR) and identify compounds with improved biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov (R)-3-Isopropoxypyrrolidine hydrochloride is an excellent starting point for such exploration due to the ease with which it can be functionalized.

A library of analogues can be generated by introducing a diverse set of substituents at the nitrogen atom, as described in section 6.1. Further diversity can be achieved by modifying the isopropoxy group itself. For example, ether cleavage followed by reaction with different alcohols can introduce a range of alkoxy groups at the C3 position. Additionally, modern synthetic methods allow for the introduction of substituents at other positions of the pyrrolidine ring, further expanding the accessible chemical space. The goal of such scaffold hopping is to produce structurally distinct molecules that retain or improve upon the desired biological activity of a parent compound. nih.gov

Relationship between Stereochemistry and Synthetic Utility

The primary synthetic utility of an enantiomerically pure compound like this compound lies in its function as a chiral building block. In the synthesis of complex molecules, particularly pharmaceuticals, controlling the stereochemistry is paramount, as different enantiomers or diastereomers of a drug can have vastly different biological activities and safety profiles.

By incorporating the (R)-3-isopropoxypyrrolidine scaffold, a specific stereocenter is introduced into the target molecule. This allows for the synthesis of a single, desired stereoisomer, avoiding the need for challenging and often inefficient chiral separations later in the synthetic sequence. The use of such chiral building blocks is a highly effective strategy in asymmetric synthesis. nih.gov The isopropoxy group not only defines the stereochemistry at C3 but can also serve as a handle for further synthetic manipulations or as a key pharmacophoric element that interacts with a biological target. The versatility of the pyrrolidine ring, combined with its defined stereochemistry, makes this compound a valuable tool for the construction of novel and complex chiral molecules. nih.gov

Future Prospects and Emerging Research Directions

Innovation in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. nih.gov For chiral pyrrolidines, this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste.

A major area of innovation lies in biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity. researchgate.net Engineered enzymes, such as cytochrome P411 variants, have been developed through directed evolution to catalyze the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govacs.org These biocatalysts offer a route to building the pyrrolidine (B122466) ring structure with high efficiency and enantioselectivity (up to 74% yield and 99:1 enantiomeric ratio in some cases). nih.govacs.org Similarly, transaminases are being employed in chemoenzymatic workflows to produce optically pure N-Boc-3-aminopyrrolidines from prochiral ketones. nih.gov Such biocatalytic and chemoenzymatic strategies could be adapted for a more sustainable synthesis of (R)-3-Isopropoxypyrrolidine hydrochloride, minimizing the need for protecting groups and reducing waste. nih.gov

Further green approaches include the use of starting materials derived from renewable resources, such as levoglucosenone (B1675106) from cellulose, to create chiral building blocks. nih.gov These methods align with the goal of creating more sustainable and atom-economical synthetic pathways. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Chiral Pyrrolidines

Feature Traditional Synthesis Green Chemistry Approaches Starting Materials Often petroleum-based Renewable resources (e.g., cellulose-derived) Catalysts Heavy metals, stoichiometric reagents Biocatalysts (enzymes, whole cells) [7, 23] Solvents Often toxic organic solvents (e.g., chloroform) Water, greener solvents, or solvent-free conditions Reaction Conditions High temperatures, high pressures, cryogenic temperatures Mild, physiological conditions (ambient temperature/pressure) nih.gov Selectivity May require multiple protection/deprotection steps High stereo- and regioselectivity in a single step Waste Generation Higher E-factor (Environmental factor) Lower E-factor, improved atom economy

High-Throughput Screening for Catalytic Efficiency

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating the catalytic potential of a large number of compounds. For derivatives of this compound, HTS can accelerate the discovery of new catalytic applications. This involves creating libraries of related compounds and screening them against a wide array of chemical reactions.

Encoded combinatorial chemistry is one such approach, where a library of highly functionalized pyrrolidines was prepared on a polymeric support. pnas.org Each support bead contained a unique pyrrolidine derivative and an oligomeric tag that recorded its synthetic history. This allowed for the rapid screening of the entire library for a specific catalytic activity, followed by the easy identification of the most active compounds by decoding the tags. pnas.org

In the context of biocatalysis, HTS is crucial for the directed evolution of enzymes. Panels of engineered enzymes are screened against various substrates to identify variants with improved activity, selectivity, or stability. acs.org For instance, a panel of hemoproteins was screened to find a suitable catalyst for constructing the pyrrolidine ring from an azide (B81097) precursor. acs.org This approach could be used to discover enzymes that efficiently catalyze reactions involving this compound or its derivatives, expanding its utility as a chiral ligand or organocatalyst.

Integration with Advanced Spectroscopic and Analytical Techniques

The precise characterization of chiral molecules is essential for understanding their properties and ensuring their enantiomeric purity. Future research on this compound will benefit from the integration of advanced spectroscopic and analytical techniques.

Modern Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like HMBC, HSQC, and COSY, is instrumental in confirming the regioselectivity and stereochemistry of complex pyrrolidine derivatives. rsc.orglookchem.com Mass spectrometry (MS) is another vital tool, not only for determining molecular weight but also for studying fragmentation patterns, which can provide structural insights. nih.govresearchgate.net Tandem MS has also been utilized in the development of on-line chiral analysis using the kinetic method to determine enantiomeric excess directly from reaction mixtures. rsc.org

For enantiomeric purity analysis, high-performance liquid chromatography (HPLC) remains a cornerstone. researchgate.net A significant advancement is the coupling of HPLC with circular dichroism (CD) detectors (HPLC-CD). nih.gov This technique allows for the determination of the chiral purity of eluting compounds from a standard achiral HPLC column, potentially eliminating the need for developing specific and often costly chiral separation methods for each compound. nih.gov These advanced methods provide more detailed and rapid analysis, which is critical for quality control and reaction optimization. researchgate.netnih.gov

Table 2: Advanced Analytical Techniques for Chiral Pyrrolidine Analysis

Technique Application Key Advantages Reference 2D NMR (COSY, HSQC, HMBC) Structural elucidation, confirmation of stereochemistry Provides detailed connectivity and spatial relationships between atoms lookchem.com Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of reaction products and impurities High sensitivity and ability to analyze complex mixtures [3, 10] HPLC with Circular Dichroism (HPLC-CD) Enantiomeric purity determination Allows chiral analysis using standard achiral columns, simultaneous with assay Tandem MS (Kinetic Method) On-line monitoring of enantiomeric excess Rapid analysis directly from reaction mixtures Capillary Electrophoresis (CE) Enantioseparation and purity control Low sample and reagent consumption, high separation efficiency

Computational Design for Enhanced Stereoselectivity and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chiral molecules and catalysts. For pyrrolidine-based systems, computational studies are used to investigate reaction mechanisms, rationalize observed stereoselectivities, and guide the design of new, more effective catalysts. [2, 6]

DFT calculations can model the transition states of reactions, allowing researchers to understand the subtle energetic differences that lead to the preferential formation of one enantiomer over another. [1, 2] For example, computational studies have been used to explain the diastereoselectivity in the synthesis of densely substituted pyrrolidines and to determine how the chiral information from a starting material is transferred to the product. nih.gov In biocatalysis, DFT calculations suggest that the selectivity of engineered enzymes is controlled by the specific binding orientation of the substrate within the enzyme's active site. nih.gov

By providing this deep mechanistic insight, computational modeling enables the in silico design of new catalysts. Researchers can computationally screen virtual libraries of pyrrolidine derivatives, like those based on the (R)-3-Isopropoxypyrrolidine scaffold, to predict their catalytic performance before committing to laboratory synthesis. [12, 17] This rational design approach can significantly accelerate the development of catalysts with enhanced stereoselectivity and reactivity for specific chemical transformations. acs.org

Mentioned Compounds

Compound Name This compound N-Boc-3-aminopyrrolidine Levoglucosenone

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.